(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
Description
(1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and an ethanimidamide moiety
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-6-3-2-5-10(11)9-13(15)16-20-14(17)12-7-4-8-19-12/h2-8H,9H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYFBMFFFILMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=CO2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417412 | |
| Record name | BAS 04952569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6057-31-4 | |
| Record name | BAS 04952569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide typically involves a multi-step process. The initial step often includes the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with 2-methoxyphenylamine to form the intermediate product. This intermediate is subsequently treated with ethanimidamide under controlled conditions to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests that it could be developed into treatments for various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group are believed to play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Uniqueness
(1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-(2-methoxyphenyl)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
